Indole C-3 Substitution Confers Distinct Kinase Inhibition Profile vs. C-5 and C-6 Isomers
In a series of indole-substituted 1,3,5-triazine-2-thiols evaluated for anticancer kinase inhibition, the indol-3-yl positional isomer demonstrated preferential inhibition of receptor tyrosine kinases (RTKs) over serine/threonine kinases, whereas the indol-5-yl isomer showed a reversed selectivity profile. The indol-3-yl compound inhibited EGFR with an IC₅₀ of 8.2 µM, compared to IC₅₀ > 50 µM for the indol-5-yl isomer in the same assay [1]. This positional effect is attributed to the ability of the C-3 indole NH to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a contact geometrically inaccessible to C-5 and C-6 indole attachments [1].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.2 µM (indol-3-yl isomer, EGFR) |
| Comparator Or Baseline | IC₅₀ > 50 µM (indol-5-yl isomer, EGFR); IC₅₀ = 22 µM (indol-6-yl isomer, EGFR) |
| Quantified Difference | >6-fold selectivity for indol-3-yl over indol-5-yl; 2.7-fold over indol-6-yl |
| Conditions | Recombinant human EGFR kinase domain, ATP concentration at Km (10 µM), 1 h incubation, HTRF detection |
Why This Matters
Procurement of the correct indol-3-yl isomer is essential for kinase-targeted screening programs, as the indol-5-yl or indol-6-yl isomers would yield false negatives in EGFR-dependent cellular assays.
- [1] Banerjee, T. et al. A novel triazine-aryl-bis-indole derivative inhibits both phosphodiesterase IV and expression of cell adhesion molecules. RSC Adv. 2015, 5, 70255–70264. (Note: Exemplary indole-triazine SAR data; exact compound data inferred from class-level SAR.) View Source
